Pantoprazole sodium hydrate
Overview
Description
Pantoprazole Sodium Hydrate is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the (H+/K+)-ATPase enzyme in the stomach lining, thereby reducing the production of gastric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pantoprazole Sodium Hydrate involves several key steps. Initially, 5-(difluoromethoxy)-2-mercaptobenzimidazole is condensed with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfoxide intermediate . This intermediate is then oxidized using m-chloroperoxybenzoic acid (MCPBA) in dichloromethane to yield Pantoprazole .
Industrial Production Methods: An environmentally benign and scalable process for the synthesis of Pantoprazole Sodium Sesquihydrate has been developed, which involves the use of water as a solvent for the coupling and oxidation steps . This method minimizes the use of organic solvents, making it both economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole Sodium Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane is commonly used.
Reduction: Specific reducing agents are not typically used in the synthesis of Pantoprazole.
Substitution: The initial condensation reaction involves 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride.
Major Products: The primary product of these reactions is this compound, with potential impurities including sulfone derivatives .
Scientific Research Applications
Pantoprazole Sodium Hydrate has a wide range of applications in scientific research:
Mechanism of Action
Pantoprazole Sodium Hydrate exerts its effects by covalently binding to the sulfhydryl groups of cysteines on the (H+/K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion, leading to a reduction in stomach acid production . The effect is irreversible, and new enzyme synthesis is required to resume acid secretion .
Comparison with Similar Compounds
Pantoprazole Sodium Hydrate is part of the proton pump inhibitor (PPI) class of drugs, which also includes omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole .
Comparison:
Omeprazole: Similar efficacy but different pharmacokinetic properties.
Esomeprazole: S-isomer of omeprazole with potentially better bioavailability.
Lansoprazole: Similar mechanism but different metabolic pathways.
Dexlansoprazole: R-enantiomer of lansoprazole with dual delayed-release formulation.
Rabeprazole: Faster onset of action but shorter duration compared to Pantoprazole.
Uniqueness: Pantoprazole is unique in its specific binding to the (H+/K+)-ATPase enzyme and its long duration of action, making it a preferred choice for long-term management of acid-related disorders .
Properties
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJRLPRCWSHOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N3NaO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164579-32-2, 718635-09-7 | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt, hydrate (2:2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium-5-(difluormethoxy)-2- [(3,4-dimethoxy-2-pyridyl) methylsulfinyl]-1H-benzimidazol sesquihydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 718635-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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